molecular formula C4H5N3O2 B12888370 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone

1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone

Cat. No.: B12888370
M. Wt: 127.10 g/mol
InChI Key: DZRIAAFSBYXRSH-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone is a chemical compound with the molecular formula C4H5N3O2. It belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its significant role in designing novel pharmacologically active compounds due to its versatile biological properties . This particular structure, featuring a hydroxy group on the triazole ring, is of high interest as a building block in organic synthesis. The hydroxy-triazole moiety can serve as a bioisostere, a strategy used in drug design to replace functional groups with others that have similar physicochemical properties, potentially leading to improved efficacy, selectivity, or metabolic stability . For instance, the hydroxy-1,2,3-triazole scaffold has been successfully employed as a bioisostere for the distal carboxylic acid in glutamate and aspartate analogues for neuroscience research . Researchers can utilize this compound to develop novel molecular hybrids via coupling reactions, contributing to libraries of diversified molecules for pharmacological screening . Its structure makes it a valuable intermediate for synthesizing more complex molecules targeting a range of biological activities, which may include antimicrobial, anticancer, and antiviral agents, as demonstrated by various 1,2,3-triazole derivatives in scientific literature . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

1-(3-hydroxytriazol-4-yl)ethanone

InChI

InChI=1S/C4H5N3O2/c1-3(8)4-2-5-6-7(4)9/h2,9H,1H3

InChI Key

DZRIAAFSBYXRSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=NN1O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach is the most widely reported method. Key steps include:

  • Azide Preparation : Aryl azides are synthesized from arylboronic acids, sodium azide, and Cu(OAc)₂ in methanol at 55°C.
  • Cycloaddition : The azide reacts with a propargyl alcohol derivative (e.g., ethynyl trimethylsilane) in the presence of sodium ascorbate and CuSO₄·5H₂O at room temperature under N₂.
  • Workup : The product is extracted with ethyl acetate, purified via flash chromatography (ethyl acetate/hexane), and characterized by NMR and HRMS.

Example Procedure :

  • React 0.5 mmol aryl azide with 0.5 mmol propargyl alcohol in DMF.
  • Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
  • Stir for 24 hours at room temperature.
  • Yield: 30–89% (dependent on substituents).

Multi-Step Functionalization via Triazole Intermediates

A three-step route involving:

  • Acylation : 1-(2-Hydroxy-5-methylphenyl)ethanone reacts with 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride (4a) to form ester 8 .
  • Baker–Venkataraman Rearrangement : Ester 8 undergoes base-catalyzed rearrangement to yield 1,3-diketone 9 .
  • Acid-Catalyzed Heterocyclization : Diketone 9 cyclizes in acidic conditions to form the triazole-flavonoid hybrid 10 (56% overall yield).

Key Reaction Conditions :

  • Acylation: 60°C, 30 minutes.
  • Rearrangement: Room temperature, NaOMe as base.

Microwave-Assisted Synthesis

Microwave irradiation accelerates triazole formation:

  • Propargylation : 1-(5-((2-benzoyl-3-methylbenzofuran-5-yl)methyl)-2-hydroxyphenyl)ethanone reacts with propargyl bromide in dry acetone under reflux (8 hours).
  • Cycloaddition : The alkyne intermediate undergoes CuAAC with azides under microwave irradiation (510 W, 15 minutes).
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).

Advantages : Reduced reaction time (15 minutes vs. 24 hours).

Structural Characterization

  • ¹H NMR : Signals at δ 2.37–2.58 ppm (CH₃ groups), δ 5.41–6.15 ppm (hydroxy and triazole protons).
  • FT-IR : Peaks at 1672 cm⁻¹ (C=O stretch), 1502 cm⁻¹ (C=N).
  • HRMS : Exact mass confirmed for C₄H₅N₃O₂ (m/z 127.10).

Challenges and Optimization

  • Steric Hindrance : Bulky substituents reduce yields (e.g., 30% for biphenyl derivatives).
  • Catalyst Loading : CuSO₄·5H₂O (5 mol%) balances efficiency and cost.
  • Purification : Flash chromatography with ethyl acetate/hexane (30:70) resolves polar byproducts.

Comparative Analysis of Methods

Method Yield Range Time Key Advantage
CuAAC 30–89% 24 hours High regioselectivity
Microwave 73–87% 15 minutes Rapid synthesis
Multi-Step 56% Multi-day Access to complex hybrids

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone -OH at 1-position C₄H₅N₃O₂ 127.10 Enhanced solubility in polar solvents due to hydrogen bonding
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethanone -Ph at 1-position C₁₀H₉N₃O 187.20 Hydrophobic; used in coordination chemistry and catalysis
1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone -CH₂(2-Cl-thiazole) at 1-position, -CH₃ at 4 C₉H₈ClN₅OS 265.72 Antimicrobial potential; halogenated side chain enhances bioactivity
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone -NH₂-furazan at 1-position, -CH₃ at 5 C₇H₇N₇O₂ 221.18 High thermal stability; explored in high-energy material research
1-(5-Ethyl-1-phenyl-1,2,4-triazol-3-yl)ethanone -Ph at 1-position, -C₂H₅ at 5 C₁₁H₁₁N₃O 201.23 Used in pesticide development; ethyl group improves lipid solubility

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound: The hydroxyl group participates in intermolecular hydrogen bonds, as observed in related triazole derivatives (e.g., 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone forms dimeric structures via O–H···O interactions) .
  • Phenyl-substituted analogs exhibit π-π stacking in crystal lattices, reducing solubility but enhancing thermal stability .
  • Chlorothiazole analogs show halogen bonding (Cl···N), which stabilizes their crystal structures .

Biological Activity

1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone, also known by its CAS number 207860-65-9, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₅N₃O₂
  • Molecular Weight : 127.1 g/mol
  • Density : 1.54 g/cm³ (predicted)
  • Boiling Point : 353.1 °C (predicted)
  • pKa : 6.20 (predicted)

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
Compound BU-937 (Leukemia)<2.78Caspase pathway activation
This compoundMDA-MB-231 (Breast Cancer)TBDTBD

The specific anticancer activity of this compound has yet to be thoroughly quantified; however, its structural similarity to other active triazole derivatives suggests potential efficacy.

Antimicrobial Activity

Triazole compounds have been widely studied for their antimicrobial properties. For example, certain triazole derivatives have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus3.12Bactericidal
Compound DEscherichia coli12.5Bacteriostatic
This compoundTBDTBDTBD

The specific antimicrobial activity of this compound remains to be explored in detail.

The biological activities of triazole compounds often stem from their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical cellular processes.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

Case Studies

Recent literature reviews have compiled findings on the broader class of triazole compounds, emphasizing their potential in drug discovery:

  • Study on Anticancer Properties : A review highlighted that several triazole derivatives showed superior cytotoxicity compared to established chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy : Another study documented the effectiveness of triazole-based compounds against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.

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